

# BiSb electronic band structure calculation

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An In-Depth Technical Guide to the Electronic Band Structure Calculation of Bismuth-Antimonide (BiSb)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Bismuth-antimonide (BiSb) alloys represent a seminal class of materials in the field of condensed matter physics, being the first experimentally realized three-dimensional topological insulators.[1] Their unique electronic properties, characterized by an insulating bulk and conducting surface states, are of significant interest for applications in spintronics and quantum computing.[2][3] The electronic band structure of BiSb is highly tunable by varying the antimony concentration, which drives a transition from a trivial semimetal to a topological insulator.[1][4] This guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the electronic band structure of BiSb, with a focus on Density Functional Theory (DFT) calculations and Angle-Resolved Photoemission Spectroscopy (ARPES). Detailed protocols for these techniques are presented, along with a summary of key quantitative data and visualizations of the computational and experimental workflows.

## Introduction to Bismuth-Antimonide (BiSb)

Bismuth (Bi) and Antimony (Sb) are semimetals that form a solid solution,  $\text{Bi}_{1-x}\text{Sb}_x$ , across the entire composition range. Both elements crystallize in a rhombohedral structure.[5] Pure bismuth is a semimetal with a small band overlap. As antimony is alloyed with bismuth, the electronic band structure undergoes significant changes. With increasing Sb concentration, the conduction and valence bands at the L-point of the Brillouin zone approach each other, close, and then reopen, but with an inverted ordering.[4] This phenomenon, known as band inversion, is the hallmark of a topological insulator. For Sb concentrations between approximately 7% and 22%,  $\text{Bi}_{1-x}\text{Sb}_x$  exhibits a bulk band gap while hosting metallic surface states that are protected by time-reversal symmetry.[1] These surface states feature a distinct Dirac cone-like dispersion and a spin texture where the electron's spin is locked to its momentum.[6]

## Theoretical Framework for Band Structure Calculation

### Density Functional Theory (DFT)

DFT is a powerful first-principles method for calculating the electronic structure of materials.[7] It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. In practice, the Kohn-Sham equations are solved self-consistently to obtain the ground-state electron density and the electronic band structure.[8] For heavy elements like Bi and Sb, it is crucial to include relativistic effects, particularly spin-orbit coupling (SOC), which is proportional to  $Z^4$ . [9] SOC splits the degeneracy of electronic bands and is responsible for the band inversion that drives the topological phase transition in BiSb.[7] Common exchange-correlation functionals used for BiSb calculations include the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization.[10]

### Tight-Binding (TB) Method

The tight-binding method is a semi-empirical approach that provides a more intuitive picture of the electronic structure based on a linear combination of atomic orbitals (LCAO).[11][12] In this model, the electronic wave functions in the crystal are constructed from the atomic orbitals of the constituent atoms. The interactions between neighboring atoms are described by hopping parameters, which can be fitted to experimental data or first-principles calculations.[12] The TB method is computationally less expensive than DFT and is particularly useful for studying large

systems and for understanding the origin of topological properties from the interactions between specific atomic orbitals.[13][14]

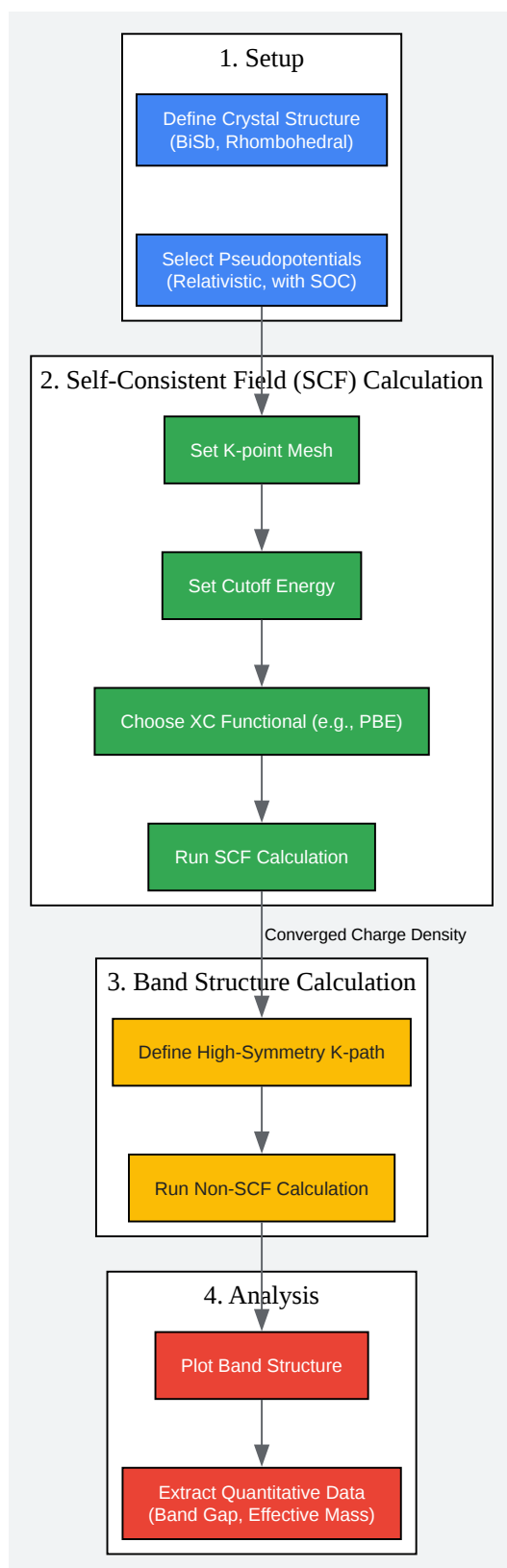
## Computational Protocol: DFT Calculation of BiSb

A typical DFT calculation of the BiSb band structure involves a two-step process: first, a self-consistent field (SCF) calculation to determine the ground-state charge density, followed by a non-self-consistent calculation to determine the band structure along high-symmetry paths in the Brillouin zone.[15]

Methodology:

- **Crystal Structure Definition:** Define the rhombohedral crystal structure of BiSb. The lattice parameters and atomic positions depend on the Sb concentration 'x' and can be obtained from experimental data or relaxed computationally.
- **Pseudopotential Selection:** Choose appropriate pseudopotentials for Bi and Sb that accurately describe the interaction between the core and valence electrons. For heavy elements, relativistic pseudopotentials that account for scalar relativistic effects are necessary.
- **SCF Calculation:**
  - **K-point Mesh:** Select a sufficiently dense Monkhorst-Pack k-point grid for sampling the Brillouin zone to ensure convergence of the total energy and charge density.[5]
  - **Plane-wave Cutoff Energy:** Set a cutoff energy for the plane-wave basis set. This parameter must be converged to ensure the accuracy of the calculation.
  - **Exchange-Correlation Functional:** Employ a suitable exchange-correlation functional, such as PBE.
  - **Spin-Orbit Coupling:** Include spin-orbit coupling in the Hamiltonian, as it is essential for correctly describing the band inversion.[7]
  - **Convergence Criteria:** Set a strict convergence threshold for the total energy in the SCF cycle.

- Band Structure Calculation:
  - High-Symmetry Path: Define a path of high-symmetry points in the Brillouin zone (e.g.,  $\Gamma$ -L-T).[7]
  - Non-SCF Calculation: Perform a non-self-consistent calculation using the converged charge density from the SCF step to determine the eigenvalues (energy bands) along the defined k-point path.
- Post-processing: Plot the calculated energy bands to visualize the electronic band structure. The band gap, band inversion, and effective masses can be extracted from this plot.



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*DFT calculation workflow for BiSb electronic band structure.*

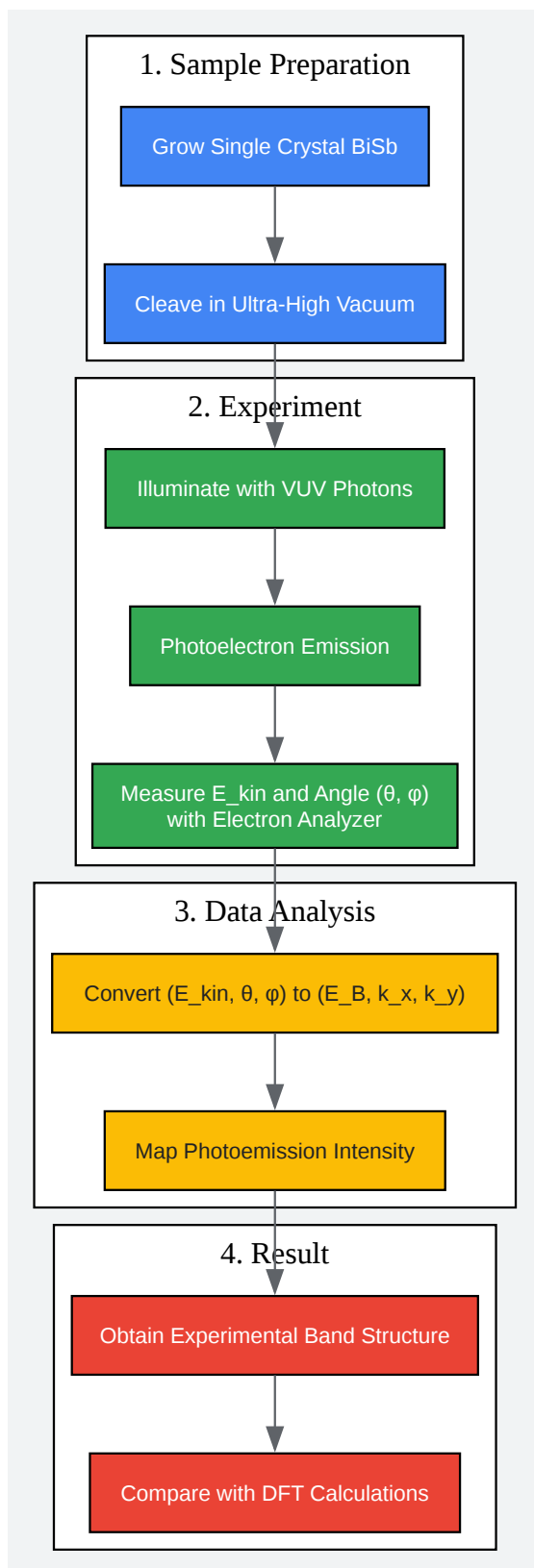
# Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly measures the electronic band structure of materials.[2] It is based on the photoelectric effect, where photons incident on a material cause the emission of electrons. By measuring the kinetic energy and emission angle of these photoelectrons, one can determine their binding energy and momentum, thus mapping out the electronic bands.[16]

## Methodology:

- **Sample Preparation:** High-quality single crystals of BiSb are required. The samples are typically grown using methods like the Bridgman or zone-melting techniques. For the measurement, the sample is cleaved in-situ under ultra-high vacuum (UHV) conditions ( $< 5 \times 10^{-11}$  torr) to expose a clean, atomically flat surface.[16]
- **Photon Source:** A monochromatic light source, such as a synchrotron beamline or a vacuum ultraviolet (VUV) laser, is used to excite the photoelectrons.[2] The photon energy is tunable, which allows for distinguishing between surface and bulk states.[6]
- **Electron Energy Analyzer:** A hemispherical electron energy analyzer is used to measure the kinetic energy and emission angles ( $\theta$ ,  $\varphi$ ) of the photoemitted electrons with high precision. [16]
- **Data Acquisition:** The intensity of the photoelectrons is recorded as a function of their kinetic energy and emission angles. This creates a 2D map of photoemission intensity, which represents a cut through the electronic band structure.
- **Data Analysis:** The measured kinetic energy ( $E_{kin}$ ) and emission angles are converted to binding energy ( $E_B$ ) and in-plane crystal momentum ( $k_{||}$ ) using the following relations:
  - $E_B = h\nu - W - E_{kin}$  (where  $h\nu$  is the photon energy and  $W$  is the work function)
  - $k_x = (\sqrt{2m_e E_{kin}} / \hbar) \sin(\theta) \cos(\varphi)$
  - $k_y = (\sqrt{2m_e E_{kin}} / \hbar) \sin(\theta) \sin(\varphi)$

- **Band Structure Mapping:** By rotating the sample and taking measurements at different angles, the complete band structure and Fermi surface can be mapped out and compared with theoretical calculations.



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*Experimental workflow for ARPES measurement of BiSb.*

## Key Quantitative Data and Findings

The electronic properties of  $\text{Bi}_{1-x}\text{Sb}_x$  are highly dependent on the antimony concentration 'x'. The following tables summarize key quantitative data from theoretical calculations and experimental measurements.

Table 1: Band Gap of  $\text{Bi}_{1-x}\text{Sb}_x$  as a Function of Sb Concentration (x)

Sb Concentration (x)	Phase	Bulk Band Gap (meV)	Notes
0 - 0.04	Trivial Semimetal	N/A (Band Overlap)	The $L_a$ and $L_s$ bands approach each other with increasing x.[4]
~0.04	Dirac Semimetal	~0	The conduction and valence bands touch at the L-point.[1]
0.07 - 0.22	Topological Insulator	10 - 30	A bulk band gap opens due to band inversion.[4]
0.11	Topological Insulator	~13	Direct gap at the L-point.[4]
0.15	Topological Insulator	~30	Direct gap at the L-point.[4]

Table 2: Effective Mass Parameters for Electrons in BiSb

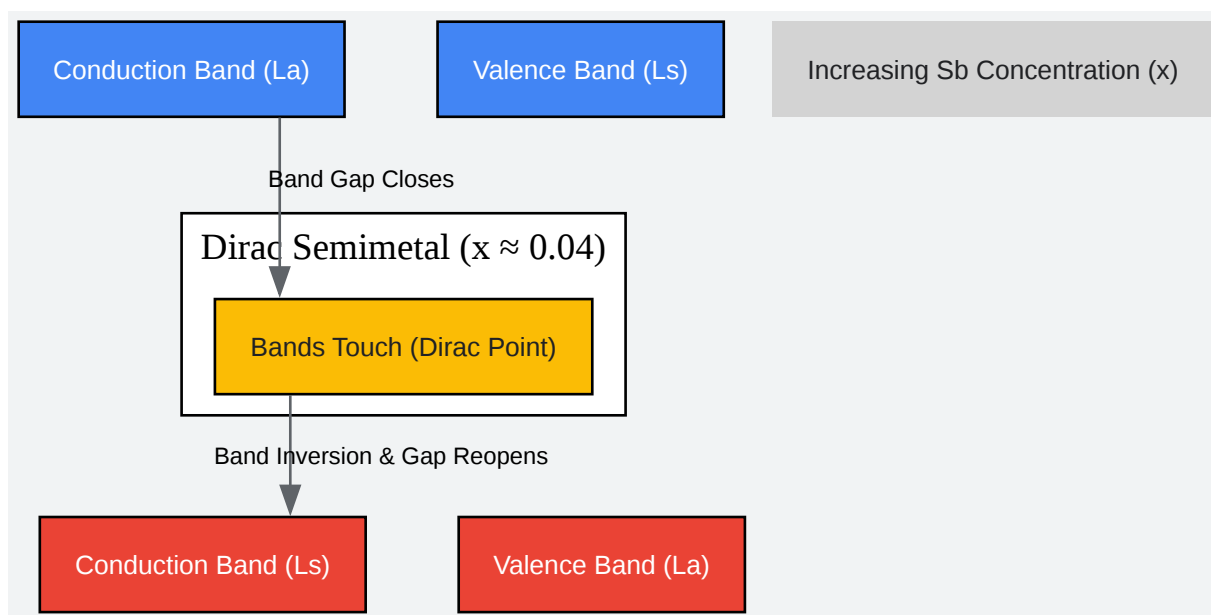
The effective mass ( $m^*$ ) is a tensor quantity that describes how an electron accelerates in a crystal lattice in response to an external force.[11][17] It is inversely proportional to the curvature of the energy band.[18]

Material/Composition	Direction	Effective Mass ( $m^*/m_0$ )	Method
Silicon (for comparison)	Longitudinal	0.98	Experimental
Silicon (for comparison)	Transverse	0.19	Experimental
$\text{Bi}_{0.9}\text{Sb}_{0.1}$	-	$\sim 0.002$	Experimental
$\text{Bi}_{0.94}\text{Sb}_{0.06}$	-	$\sim 0.0009$	Experimental

Note:  $m_0$  is the free electron rest mass. The effective mass in BiSb is highly anisotropic and depends on the specific band and momentum direction.

## Logical Relationship: Topological Phase Transition in BiSb

The transition from a trivial semimetal to a topological insulator in BiSb is driven by the inversion of the  $L_a$  and  $L_s$  bands at the L-point of the Brillouin zone. This process is a direct consequence of the strong spin-orbit coupling and the systematic change in the lattice potential with increasing Sb concentration.



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*Topological phase transition in BiSb driven by band inversion.*

## Conclusion

The electronic band structure of BiSb is a rich area of study, offering fundamental insights into topological phases of matter. A combination of theoretical methods like DFT and experimental techniques such as ARPES is essential for a comprehensive understanding of its properties. This guide has outlined the core methodologies for these approaches and summarized the key findings regarding the tunable band structure of BiSb. The ability to engineer the electronic properties of BiSb by simply varying its composition makes it a promising material for future electronic and spintronic devices.

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